

Preparation of Chlorphenoxamine stock solution 10mM

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Compound of Interest

Compound Name: 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine

CAS No.: 627039-98-9

Cat. No.: B3275594

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Introduction & Application Context

Chlorphenoxamine (CPA) is a first-generation antihistamine and anticholinergic agent belonging to the aminoalkyl ether class.^[1] While historically utilized for pruritus and Parkinsonian symptoms, recent repurposing screens have identified CPA as a potential inhibitor of viral entry (e.g., Ebola, SARS-CoV-2) and a tool for investigating G-protein coupled receptor (GPCR) signaling, specifically antagonistic activity at H1 histamine and muscarinic acetylcholine receptors [1, 2].^[1]

This protocol details the preparation of a 10 mM stock solution of Chlorphenoxamine Hydrochloride (CPA-HCl). A 10 mM concentration is the industry standard for high-throughput screening (HTS) libraries and cellular assays, allowing for 1000x dilution to achieve physiologically relevant micromolar (1–10 μ M) working concentrations with minimal vehicle toxicity (<0.1% DMSO).^[1]

Physicochemical Profile & Pre-Formulation Analysis

Before initiating the protocol, verify the specific salt form of your reagent. The hydrochloride salt is the standard research grade solid; the free base is an oil and requires different handling.

Parameter	Specification	Notes
Compound Name	Chlorphenoxamine Hydrochloride	Salt form is critical for MW calculation.[1][2]
CAS Number	562-09-4	Distinct from free base (CAS 77-38-3).[1]
Molecular Weight	340.29 g/mol	Used for all molarity calculations below.[3][4]
Appearance	White crystalline powder	Hygroscopic; store desiccated.
Solubility (Water)	~50 mg/mL (147 mM)	Suitable for acute animal studies.
Solubility (DMSO)	~20–50 mg/mL	Preferred for Stock. Prevents hydrolysis/microbial growth.
Solubility (Ethanol)	~30 mg/mL	Alternative organic solvent.[5]

Mathematical Framework

To ensure reproducibility, we utilize gravimetric preparation rather than volumetric transfer of the solvent first. This accounts for the displacement volume of the solute.

Target Concentration: 10 mM (10 millimoles/Liter) Formula:

[1][6][7]

Standard Preparation Table (Based on MW 340.29):

Target Volume	Required Mass (CPA-HCl)	Precision Note
1 mL	3.40 mg	Requires microbalance (readability 1 µg).[1]
5 mL	17.01 mg	Standard analytical balance.
10 mL	34.03 mg	Recommended scale for minimizing weighing error.
50 mL	170.15 mg	Bulk preparation.

Protocol: Preparation of 10 mM Stock in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions intended for cell-based assays or long-term storage (-20°C).[1] It prevents hydrolysis and is bacteriostatic.

Materials Required

- Chlorphenoxamine HCl (Solid)[1][2][5]
- Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, cell culture grade)[1]
- Vortex mixer[1][2]
- Analytical Balance (Readability ±0.1 mg)
- Amber glass vials (Borosilicate) with PTFE-lined caps[1]

Step-by-Step Methodology

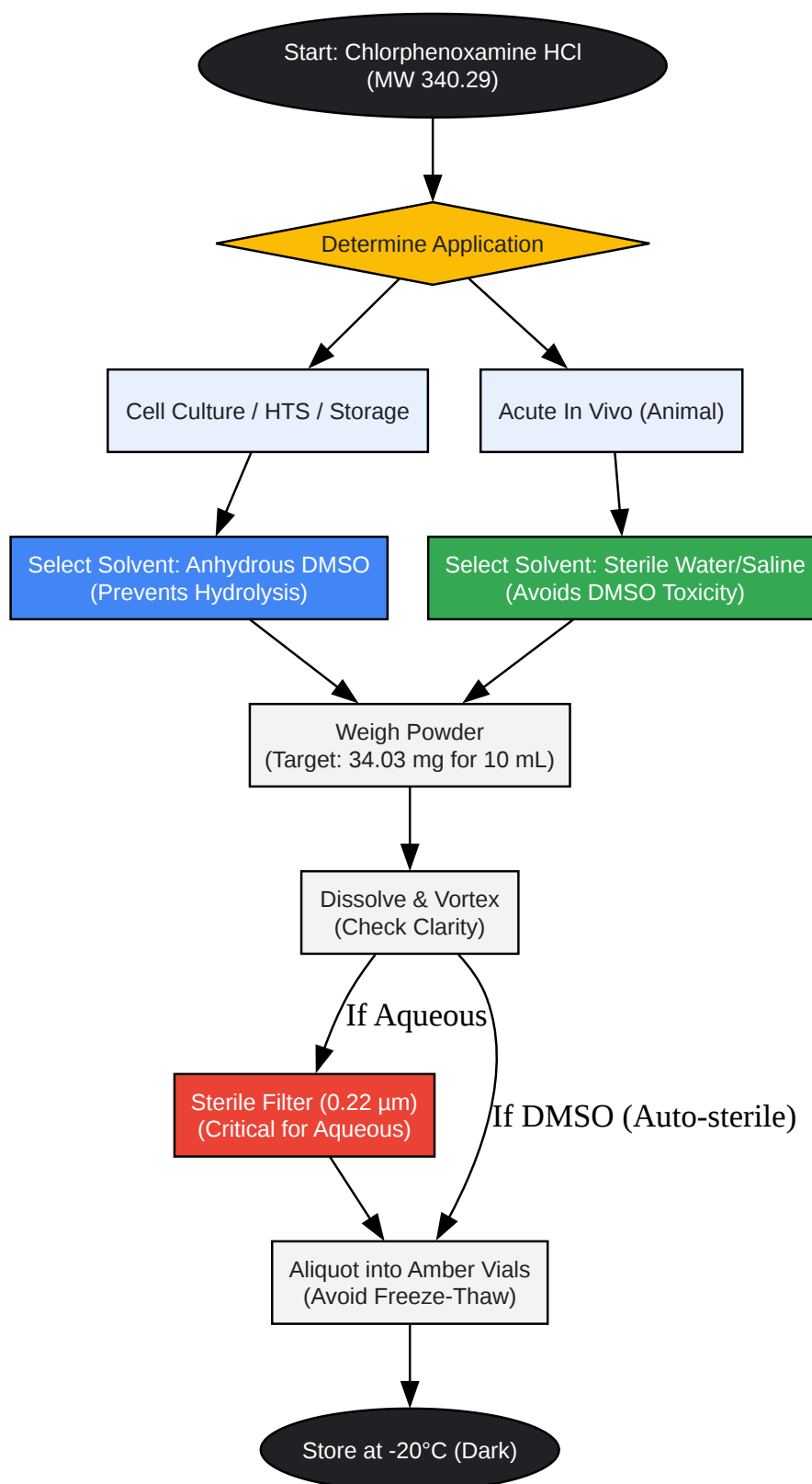
- Equilibration: Allow the CPA-HCl vial to equilibrate to room temperature before opening to prevent condensation, which degrades the hygroscopic powder.
- Weighing:
 - Place a clean, sterile amber glass vial on the balance. Tare the balance.
 - Weigh exactly 34.0 mg of CPA-HCl powder into the vial.

- Critical: Record the exact mass. If you weigh 34.2 mg, adjust the solvent volume in Step 3.
- Solvent Calculation (Correction):
 - If Mass = 34.03 mg, Volume DMSO = 10.0 mL.
 - If Mass deviates (e.g., 35.1 mg), calculate volume:

[1]
- Dissolution:
 - Add half the calculated volume of DMSO.
 - Vortex vigorously for 30 seconds. The solution should clarify rapidly.
 - Add the remaining DMSO to reach the final target volume.
 - Vortex again for 15 seconds.
- Visual Inspection: The solution must be clear and colorless. If particles persist, sonicate in a water bath at room temperature for 5 minutes.
- Aliquoting:
 - Divide the master stock into 100 μ L or 500 μ L aliquots in sterile polypropylene or glass micro-vials.
 - Why? This prevents repeated freeze-thaw cycles, which can precipitate the salt or degrade the compound.

Workflow Logic & Decision Tree

The following diagram illustrates the decision process for solvent selection based on downstream application, ensuring the integrity of the experimental system.



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Caption: Workflow for selecting solvent and preparing CPA-HCl stock based on experimental endpoint (Cellular vs. In Vivo).

Quality Control & Storage Validation (Self-Check)

- Visual: Solution must be free of particulate matter.
- Solubility Check: If precipitation occurs upon thawing, warm the vial to 37°C for 5 minutes and vortex. If solids persist, the stock has degraded or absorbed moisture; discard.
- Spectrophotometry: CPA has UV absorption. For rigorous QC, measure absorbance at 254 nm (diluted) against a standard curve.

Storage Guidelines

- Temperature: Store aliquots at -20°C.
- Light: CPA is photosensitive. Keep in amber vials or wrap in aluminum foil.
- Stability:
 - DMSO Stock (-20°C): Stable for 6 months [3],[1]
 - Aqueous Stock (4°C): Stable for <1 week. (Not recommended for storage).[5]

Safety & Handling (MSDS Summary)

- Toxicity: CPA is an anticholinergic and antihistamine. High doses can be toxic.[8]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
- Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

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